LogP Increase of 0.76 Units vs. Non-Brominated 2,4-Dimethylbenzenesulfonic Acid
The predicted octanol-water partition coefficient (LogP) for benzenesulfonic acid, 3-bromo-2,4-dimethyl- is 3.393 , compared to a predicted LogP of 2.631 for 2,4-dimethylbenzenesulfonic acid (CAS 88-61-9) [1]. The introduction of a single bromine atom at the 3-position increases lipophilicity by a factor of approximately 5.8-fold (ΔLogP = 0.762), which is meaningful for partitioning behavior in biphasic reactions, membrane permeability, and chromatographic retention.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.393 (computed) |
| Comparator Or Baseline | 2,4-Dimethylbenzenesulfonic acid (CAS 88-61-9): LogP = 2.631 (computed) |
| Quantified Difference | ΔLogP = +0.762 (target is approximately 5.8× more lipophilic) |
| Conditions | Predicted values calculated by ACD/Labs Percepta or comparable algorithm; experimental shake-flask LogP values are not currently available for either compound |
Why This Matters
Higher lipophilicity affects organic-phase solubility, reversed-phase HPLC retention times, and the compound's suitability as a building block for drug-like molecules targeting intracellular targets, making this compound distinguishable from its non-brominated analog in procurement decisions.
- [1] 科普中国 (Kepuchina). 2,4-二甲基苯磺酸 (2,4-Dimethylbenzenesulfonic acid). CAS 88-61-9; LogP: 2.630901. https://cloud.kepuchina.cn View Source
